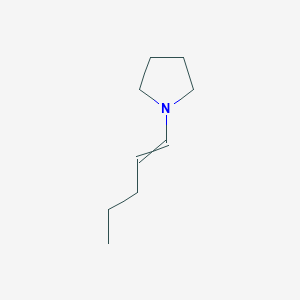
1,2-Naphthalenediol, 1,2,3,4-tetrahydro-, trans-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Naphthalenediol, 1,2,3,4-tetrahydro-, trans- is a chemical compound that has gained significant attention in scientific research for its potential applications in various fields. This compound is also known as tetrahydro-1,2-naphthalenediol or THN and has a molecular formula of C10H12O2. The trans-isomer of THN is the most stable form and is commonly used in research studies.
Applications De Recherche Scientifique
THN has been extensively studied for its potential applications in various fields, including medicine, materials science, and environmental science. In medicine, THN has been shown to have anti-inflammatory, anti-tumor, and anti-viral properties. THN has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In materials science, THN has been used as a building block for the synthesis of new materials with unique properties. In environmental science, THN has been used as a model compound for studying the fate and transport of pollutants in the environment.
Mécanisme D'action
The mechanism of action of THN is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. THN has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. THN has also been shown to inhibit the activity of protein kinase C (PKC), an enzyme involved in cell signaling. Additionally, THN has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of oxidative stress.
Biochemical and Physiological Effects
THN has been shown to have various biochemical and physiological effects. In vitro studies have shown that THN can inhibit the growth of cancer cells and reduce the production of inflammatory mediators. THN has also been shown to increase the expression of antioxidant enzymes and protect cells from oxidative stress. In vivo studies have shown that THN can reduce inflammation and oxidative stress in animal models of disease.
Avantages Et Limitations Des Expériences En Laboratoire
THN has several advantages for use in lab experiments. It is readily available and can be synthesized using simple methods. THN is also relatively stable and can be stored for long periods of time. However, THN has some limitations for use in lab experiments. It has low solubility in water, which can limit its use in certain applications. THN is also sensitive to light and air, which can cause degradation over time.
Orientations Futures
There are several future directions for research on THN. One area of interest is the development of new materials using THN as a building block. THN has been shown to have unique properties that make it a promising candidate for the synthesis of new materials with advanced properties. Another area of interest is the development of THN-based drugs for the treatment of neurodegenerative diseases. THN has been shown to have neuroprotective properties and may be useful in the treatment of diseases such as Alzheimer's and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of THN and its potential applications in various fields.
Conclusion
In conclusion, THN is a chemical compound that has gained significant attention in scientific research for its potential applications in various fields. THN can be synthesized using various methods and has been extensively studied for its potential use in medicine, materials science, and environmental science. THN has been shown to have anti-inflammatory, anti-tumor, and anti-viral properties and may be useful in the treatment of neurodegenerative diseases. THN has several advantages for use in lab experiments, but also has some limitations. There are several future directions for research on THN, including the development of new materials and drugs for the treatment of disease.
Méthodes De Synthèse
THN can be synthesized through various methods, including the reduction of 1,2-naphthoquinone with sodium borohydride or lithium aluminum hydride. Another method involves the reduction of 1,2-naphthoquinone with zinc and hydrochloric acid. The yield of THN from these methods ranges from 40-70%.
Propriétés
Numéro CAS |
14211-53-1 |
|---|---|
Formule moléculaire |
C10H12O2 |
Poids moléculaire |
164.2 g/mol |
Nom IUPAC |
1,2,3,4-tetrahydronaphthalene-1,2-diol |
InChI |
InChI=1S/C10H12O2/c11-9-6-5-7-3-1-2-4-8(7)10(9)12/h1-4,9-12H,5-6H2 |
Clé InChI |
KMQJJAOZMONGLS-UHFFFAOYSA-N |
SMILES |
C1CC2=CC=CC=C2C(C1O)O |
SMILES canonique |
C1CC2=CC=CC=C2C(C1O)O |
Autres numéros CAS |
57495-92-8 |
Synonymes |
1,2-dihydroxy-1,2,3,4-tetrahydronaphthalene 1,2-dihydroxy-1,2,3,4-tetrahydronaphthalene, (1S-cis)-isomer 1,2-dihydroxytetralin |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Methyl 7-ethyl-4-(2-methoxy-2-oxoethyl)-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate](/img/structure/B227657.png)
![2-[(6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B227665.png)
![2-[(6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B227666.png)

![4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]aniline](/img/structure/B227677.png)

![3-chloro-7-nitro-N-[2-(4-propanoylpiperazin-1-yl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B227696.png)
![Methyl [(2-chlorobenzyl)amino]acetate](/img/structure/B227699.png)
![Sodium;4-[4-[4-(3-carboxypropanoylamino)phenyl]sulfonylanilino]-4-oxobutanoic acid](/img/structure/B227718.png)


![2-{2-[4-(Benzoylamino)butanoyl]carbohydrazonoyl}benzoic acid](/img/structure/B227745.png)
